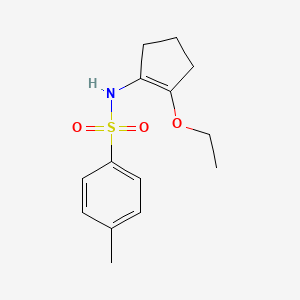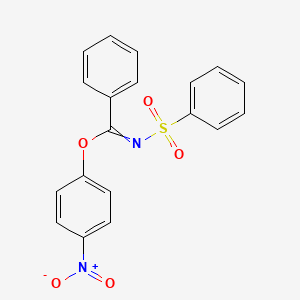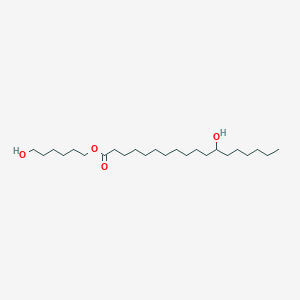
N-(2-Ethoxycyclopent-1-en-1-yl)-4-methylbenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Ethoxycyclopent-1-en-1-yl)-4-methylbenzene-1-sulfonamide is a complex organic compound with a unique structure that combines a cyclopentene ring, an ethoxy group, and a sulfonamide group attached to a methylbenzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethoxycyclopent-1-en-1-yl)-4-methylbenzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the cyclopentene ring, which is then functionalized with an ethoxy group. The next step involves the introduction of the sulfonamide group, which is achieved through a sulfonation reaction. Finally, the methylbenzene ring is attached to complete the synthesis. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, which are crucial for maintaining consistency and efficiency in large-scale production.
化学反応の分析
Types of Reactions
N-(2-Ethoxycyclopent-1-en-1-yl)-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(2-Ethoxycyclopent-1-en-1-yl)-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(2-Ethoxycyclopent-1-en-1-yl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- N-(2-Methylcyclopent-1-en-1-yl)-4-methylbenzene-1-sulfonamide
- N-(2-Ethoxycyclopent-1-en-1-yl)-4-chlorobenzene-1-sulfonamide
Uniqueness
N-(2-Ethoxycyclopent-1-en-1-yl)-4-methylbenzene-1-sulfonamide is unique due to the presence of the ethoxy group, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
特性
CAS番号 |
112162-96-6 |
|---|---|
分子式 |
C14H19NO3S |
分子量 |
281.37 g/mol |
IUPAC名 |
N-(2-ethoxycyclopenten-1-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H19NO3S/c1-3-18-14-6-4-5-13(14)15-19(16,17)12-9-7-11(2)8-10-12/h7-10,15H,3-6H2,1-2H3 |
InChIキー |
NDICHUPLEFJOTL-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(CCC1)NS(=O)(=O)C2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl {[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetate](/img/structure/B14310138.png)


![2-[(4-Bromoanilino)methyl]-4-tert-butylphenol](/img/structure/B14310162.png)

![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,6-dimethylbenzene)](/img/structure/B14310172.png)


![2-(Heptylsulfanyl)-5-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B14310177.png)
![Diethyl [(2-bromoethoxy)methyl]phosphonate](/img/structure/B14310187.png)
![N,N-Diethyl-5-imino-5H-benzo[a]phenothiazin-9-amine](/img/structure/B14310190.png)

![N-[(Pyridin-3-yl)methyl]cyclooctanecarboxamide](/img/structure/B14310229.png)

